6-(Pyridin-3-yl)imidazo[2,1-b]thiazole
Overview
Description
6-(Pyridin-3-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused ring system comprising an imidazole ring and a thiazole ring, with a pyridine moiety attached at the 6-position. The unique structure of this compound contributes to its potential as a pharmacophore in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(pyridin-3-yl)ethanone with 2-aminothiazole in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired imidazo[2,1-b]thiazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a bromoacetophenone derivative occurs in the first reactor, followed by subsequent cyclization and purification steps in the subsequent reactors .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole varies depending on its specific application. In medicinal chemistry, the compound often targets specific enzymes or receptors. For example, it may inhibit kinases involved in cancer cell proliferation or modulate ion channels in anti-inflammatory pathways . The molecular targets and pathways involved are typically elucidated through structure-activity relationship (SAR) studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole: Similar structure with a pyridine moiety at the 4-position.
6-Phenylimidazo[2,1-b]thiazole: Features a phenyl group instead of a pyridine ring.
Imidazo[2,1-b]thiazole derivatives: Various derivatives with different substituents on the imidazole or thiazole rings.
Uniqueness
6-(Pyridin-3-yl)imidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyridine ring at the 3-position enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-8(6-11-3-1)9-7-13-4-5-14-10(13)12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFYTTHVEHXHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540786 | |
Record name | 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96911-74-9 | |
Record name | 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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